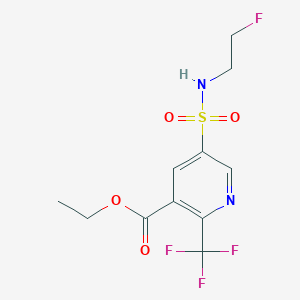![molecular formula C17H27NO4S B6751016 Tert-butyl 5-[2-(methylsulfonylmethyl)anilino]pentanoate](/img/structure/B6751016.png)
Tert-butyl 5-[2-(methylsulfonylmethyl)anilino]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-[2-(methylsulfonylmethyl)anilino]pentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a pentanoate ester, and an aniline derivative with a methylsulfonylmethyl substituent. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-[2-(methylsulfonylmethyl)anilino]pentanoate typically involves a multi-step process. One common method starts with the preparation of the aniline derivative, which is then reacted with a pentanoic acid derivative to form the ester. The key steps include:
Nitration and Reduction: Nitration of a suitable aromatic compound followed by reduction to obtain the aniline derivative.
Sulfonylation: Introduction of the methylsulfonylmethyl group via sulfonylation reactions.
Esterification: Reaction of the aniline derivative with tert-butyl pentanoate under acidic or basic conditions to form the final ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-[2-(methylsulfonylmethyl)anilino]pentanoate undergoes various chemical reactions, including:
Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the ester group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 5-[2-(methylsulfonylmethyl)anilino]pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-[2-(methylsulfonylmethyl)anilino]pentanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features and functional groups. The methylsulfonylmethyl group, in particular, can influence the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-[2-(methylsulfonylmethyl)phenyl]pentanoate
- Tert-butyl 5-[2-(methylsulfonylmethyl)anilino]hexanoate
- Tert-butyl 5-[2-(methylsulfonylmethyl)anilino]butanoate
Uniqueness
Tert-butyl 5-[2-(methylsulfonylmethyl)anilino]pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. The methylsulfonylmethyl group enhances its solubility and potential interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 5-[2-(methylsulfonylmethyl)anilino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4S/c1-17(2,3)22-16(19)11-7-8-12-18-15-10-6-5-9-14(15)13-23(4,20)21/h5-6,9-10,18H,7-8,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRHULXZCIGNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCNC1=CC=CC=C1CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2R)-2-hydroxypropyl]-2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide](/img/structure/B6750945.png)


![N-(2,5-dichlorophenyl)-3-[4-hydroxy-2-(hydroxymethyl)-2-methylpyrrolidin-1-yl]propanamide](/img/structure/B6750967.png)
![2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl acetate](/img/structure/B6750969.png)

![2-[5-[(4-Fluoro-3-methylphenyl)methylamino]-2-methylbenzimidazol-1-yl]propane-1,3-diol](/img/structure/B6750981.png)
![4-[[1-(2-Methoxyphenyl)cyclopentyl]methylamino]azepan-2-one](/img/structure/B6750986.png)
![4-[2-(2,2,2-Trifluoroethoxy)anilino]azepan-2-one](/img/structure/B6750996.png)
![N-methyl-2-[4-[[5-(trifluoromethyl)-1H-pyrrol-2-yl]methylamino]pyrazol-1-yl]acetamide](/img/structure/B6751002.png)
![2-[4-[(2-cyclopropyl-2-methoxypropyl)amino]pyrazol-1-yl]-N-methylacetamide](/img/structure/B6751004.png)
![5-[[[1-(dimethylamino)-1-phenylpropan-2-yl]amino]methyl]-1H-pyridin-2-one](/img/structure/B6751007.png)
![1-[(4-fluoro-3-methylphenyl)methyl]-4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B6751008.png)
![2-Ethyl-6-[(2-methyl-6-oxopiperidin-4-yl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6751023.png)
